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Compound of Interest

Compound Name: Egfr-IN-89

Cat. No.: B12385684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of osimertinib, a third-

generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its

analogues. The included protocols are based on established literature and are intended to

guide researchers in the development of synthetic strategies for this important class of anti-

cancer agents.

Introduction
Osimertinib (marketed as Tagrisso™) is a potent and selective inhibitor of both EGFR-TKI

sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Its

mechanism of action involves the irreversible covalent binding to the cysteine-797 residue in

the ATP-binding site of mutant EGFR, thereby inhibiting downstream signaling pathways crucial

for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1][3] The

development of synthetic routes to osimertinib and its analogues is a key area of research

aimed at improving efficacy, reducing toxicity, and overcoming acquired resistance.

Signaling Pathway of Osimertinib
Osimertinib targets mutated forms of the Epidermal Growth Factor Receptor (EGFR), a

transmembrane receptor tyrosine kinase. Upon activation by its ligands (e.g., EGF), EGFR

dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell

growth, proliferation, and survival. Mutations in EGFR can lead to its constitutive activation,
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driving tumorigenesis. Osimertinib selectively inhibits the kinase activity of mutant EGFR,

including the T790M resistance mutation, thereby blocking these oncogenic signals.
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Caption: EGFR signaling pathway and the mechanism of action of osimertinib.

Synthetic Protocols
Several synthetic routes for osimertinib have been reported. A common and efficient approach

involves a multi-step synthesis starting from commercially available materials. The following is

a representative protocol.

General Experimental Workflow for Osimertinib
Synthesis
The synthesis of osimertinib can be broadly divided into the formation of the pyrimidine core,

introduction of the indole moiety, and finally, the attachment of the acrylamide side chain.
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Caption: General workflow for the synthesis of osimertinib.

Detailed Experimental Protocol for Osimertinib
Synthesis
An optimized synthetic protocol has been reported with high yields.[4] The key steps are

outlined below.
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Step 1: Synthesis of N-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-

nitrophenyl)guanidine

Reactants: 4-fluoro-2-methoxy-5-nitroaniline, N,N,N'-trimethylethane-1,2-diamine.

Reagents and Conditions: N,N-Dimethylacetamide (DMAC), Diisopropylethylamine (DIPEA),

110 °C, 6 hours.[4]

Followed by: Reaction with cyanamide, 70 °C, 2 hours.[4]

Step 2: Synthesis of N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-

nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,4-diamine

Reactants: Product from Step 1, 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-

one.

Reagents and Conditions: N,N-Dimethylformamide dimethyl acetal (DMA-DMF), reflux, 12

hours.[4]

Step 3: Synthesis of N1-(5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-

methoxyphenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,4-diamine

Reactants: Product from Step 2.

Reagents and Conditions: Hydrogen gas (H2), Palladium on carbon (Pd/C), Methanol

(MeOH), 2 hours.[4]

Step 4: Synthesis of Osimertinib (N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-

((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide)

Reactants: Product from Step 3, acryloyl chloride.

Reagents and Conditions: Tetrahydrofuran (THF), Triethylamine (TEA), 0 °C to room

temperature, 3 hours.[4]

Step 5: Synthesis of Osimertinib Mesylate

Reactants: Osimertinib base, methanesulfonic acid (MsOH).
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Reagents and Conditions: Acetone and water, 50 °C.[5]

Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of

osimertinib and its analogues.

Table 1: Yields of Key Synthetic Steps for Osimertinib

Step Product Yield (%) Reference

1. Guanidine

Formation

N-(4-((2-

(dimethylamino)ethyl)

(methyl)amino)-2-

methoxy-5-

nitrophenyl)guanidine

98 [4]

2. Pyrimidine Ring

Formation

N1-(2-((2-

(dimethylamino)ethyl)

(methyl)amino)-4-

methoxy-5-

nitrophenyl)-4-(1-

methyl-1H-indol-3-

yl)pyrimidine-2,4-

diamine

98 [4]

3. Nitro Reduction

N1-(5-amino-2-((2-

(dimethylamino)ethyl)

(methyl)amino)-4-

methoxyphenyl)-4-(1-

methyl-1H-indol-3-

yl)pyrimidine-2,4-

diamine

quant. [4]

4. Acryloylation Osimertinib (Base) 87 [4]

5. Salt Formation Osimertinib Mesylate 96 [5]

Overall Yield Osimertinib ~68 [6]
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Table 2: In Vitro Activity of Osimertinib and Analogue C-005

Compound
EGFR
L858R/T790M
IC50 (nM)

EGFR WT IC50
(nM)

Selectivity
Index
(WT/mutant)

Reference

Osimertinib <15 480–1865 >30 [7]

C-005 Not specified Not specified >30

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the

enzyme's activity. A higher selectivity index indicates greater selectivity for the mutant EGFR

over the wild-type (WT) form, which is desirable to minimize side effects.

Synthesis of Osimertinib Analogues
The synthesis of osimertinib analogues is an active area of research to improve its

pharmacological properties. For example, a series of analogues with different headpieces have

been designed and synthesized to mitigate toxicity. One such analogue, C-005, which features

a pyrrolo-pyridine headpiece, has shown promising results. The general synthetic strategies for

these analogues often follow a similar pathway to osimertinib, with modifications in the initial

building blocks. Other research has focused on creating dual inhibitors, such as those targeting

both EGFR and HDAC, by modifying the osimertinib scaffold.[8]

Conclusion
The synthetic protocols for osimertinib are well-established, offering high-yield routes to this

clinically important drug. The development of osimertinib analogues continues to be a

promising avenue for addressing challenges such as acquired resistance and off-target

toxicities. The methodologies and data presented in these application notes provide a valuable

resource for researchers in the field of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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